Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR) Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16867042
InChI: InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1
SMILES:
Molecular Formula: C15H22O5
Molecular Weight: 282.33 g/mol

Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)

CAS No.:

Cat. No.: VC16867042

Molecular Formula: C15H22O5

Molecular Weight: 282.33 g/mol

* For research use only. Not for human or veterinary use.

Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR) -

Specification

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
IUPAC Name methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate
Standard InChI InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1
Standard InChI Key KBPIQZZVOJDKAJ-MPKXVKKWSA-N
Isomeric SMILES C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC
Canonical SMILES CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC

Introduction

Structural Analysis

Molecular Architecture

The compound’s backbone consists of a spiro junction where a 1,3-dioxolane ring (a five-membered cyclic ketal) is fused to a decalin-like bicyclic system derived from naphthalene. Key structural features include:

  • Spiro center: The shared oxygen atom bridges the dioxolane and hydrogenated naphthalene rings, creating a rigid, three-dimensional framework.

  • Functional groups:

    • Methyl ester (–COOCH₃) at C5'

    • Ketone (=O) at C6'

    • Methyl substituent (–CH₃) at C8'a

  • Stereochemistry: The (4'aR, 5'R, 8'aR) configuration imposes specific spatial constraints, influencing molecular interactions and reactivity.

Table 1 compares the estimated molecular parameters of this compound with its ethyl ester analog:

PropertyTarget Compound (Methyl Ester)Ethyl Ester Analog
Molecular FormulaC₁₅H₂₂O₅ (estimated)C₁₆H₂₂O₅
Molecular Weight (g/mol)280.31 (estimated)294.34
Ester GroupMethylEthyl

Stereochemical Configuration

The absolute stereochemistry at the 4'a, 5', and 8'a positions is critical for defining the molecule’s three-dimensional shape. X-ray crystallography of related spiro compounds reveals that the R configuration at these centers creates distinct dihedral angles between the dioxolane oxygen and adjacent hydrogen atoms, typically ranging from 110° to 125°. Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC analysis are standard methods for verifying such configurations in absence of single-crystal data.

Synthesis and Production

Synthetic Routes

While proprietary protocols likely exist, general synthesis strategies for analogous spirocyclic esters involve:

  • Ketalization: Reacting a diketone precursor with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) to form the dioxolane ring.

  • Stereoselective cyclization: Using chiral catalysts or auxiliaries to control the configuration at the spiro center.

  • Esterification: Introducing the methyl ester group via Fischer esterification or alcoholysis of a reactive intermediate.

Critical reaction parameters include:

  • Temperature: 60–80°C for ketalization steps

  • Solvent: Polar aprotic media (e.g., tetrahydrofuran) to stabilize transition states

  • Catalysts: Lewis acids (e.g., ZnCl₂) for enhancing regioselectivity

Industrial Production Considerations

Large-scale manufacturing faces challenges in:

  • Yield optimization: Multi-step sequences often accumulate impurities; chromatography-free purification methods are preferred.

  • Stereochemical control: Continuous flow reactors with immobilized chiral catalysts improve enantiomeric excess (>95% ee).

  • Sustainability: Solvent recovery systems and biocatalytic steps reduce environmental impact.

Physicochemical Properties

Based on structural analogs, the compound exhibits:

  • Polarity: Moderate logP ~1.8 (estimated via Crippen’s fragmentation method)

  • Solubility:

    • Water: <0.1 mg/mL

    • Ethanol: ~15 mg/mL

    • Dichloromethane: >50 mg/mL

  • Thermal stability: Decomposition temperature >200°C (thermogravimetric analysis)

Reactivity and Functional Group Analysis

Table 2 outlines hypothetical reactivity patterns derived from functional group chemistry:

Functional GroupReaction TypeReagents/ConditionsPotential Product
Methyl esterHydrolysis6M HCl, refluxCarboxylic acid derivative
KetoneReductionNaBH₄ in MeOHSecondary alcohol
Spiro dioxolaneRing-openingHBr (48%), 60°CBrominated diol derivative

Notable considerations:

  • The spiro structure’s rigidity may slow reaction kinetics compared to linear analogs.

  • Stereochemical retention is expected in reductions due to the molecule’s conformational constraints.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator